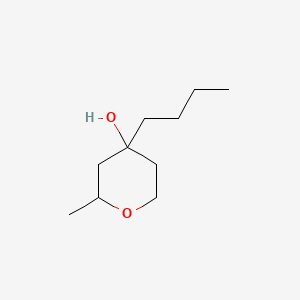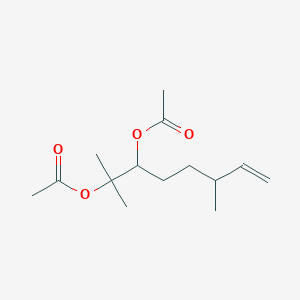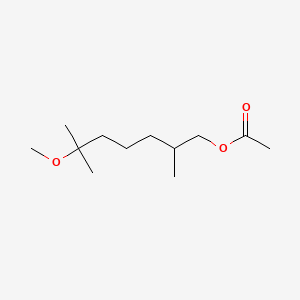
1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol
Overview
Description
1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol, also known as ADTMP, is a sulfur-containing sugar analog that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of enzymes involved in the biosynthesis of bacterial cell walls and has shown promising results in the treatment of various bacterial infections.
Mechanism of Action
1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol inhibits the enzymes involved in the biosynthesis of bacterial cell walls, specifically the enzymes involved in the synthesis of peptidoglycan. This results in the weakening of the bacterial cell wall, leading to cell lysis and death. This compound has also been shown to inhibit the formation of biofilms, which are protective structures formed by bacteria that make them resistant to antibiotics.
Biochemical and Physiological Effects:
This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed. It has also been shown to have low toxicity towards human cells. In addition to its antibacterial properties, this compound has been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol is its broad-spectrum antibacterial activity, making it a potential candidate for the treatment of a wide range of bacterial infections. However, its efficacy against certain bacterial strains may be limited, and further studies are needed to determine its optimal dosage and administration route.
Future Directions
There are several potential future directions for the research and development of 1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol. One area of focus could be the development of this compound-based combination therapies, which could enhance its antibacterial activity and reduce the risk of resistance development. Another potential direction could be the investigation of this compound's potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to determine the optimal dosage and administration route for this compound, as well as its potential toxicity and side effects in humans.
In conclusion, this compound is a promising compound with broad-spectrum antibacterial activity and potential applications in the treatment of various bacterial infections and inflammatory diseases. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a promising candidate for further research and development.
Scientific Research Applications
1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol has been extensively studied for its antibacterial properties. It has been shown to inhibit the growth of several gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound has also been found to be effective against biofilm-forming bacteria, which are notoriously difficult to treat with traditional antibiotics.
properties
IUPAC Name |
2-ethyl-3,6-dimethylthian-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-4-9-7(3)8(10)5-6(2)11-9/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTMCTVSIABXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(S1)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238127 | |
| Record name | 2-Ethyltetrahydro-3,6-dimethyl-2H-thiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
462065-52-7 | |
| Record name | 2-Ethyltetrahydro-3,6-dimethyl-2H-thiopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462065-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyltetrahydro-3,6-dimethyl-2H-thiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B3819840.png)
![N,N'-1,2-ethanediylbis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide]](/img/structure/B3819843.png)

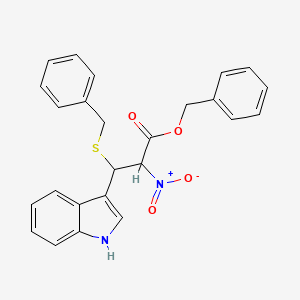
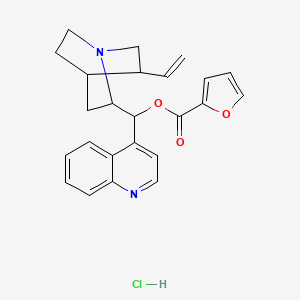
![2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B3819863.png)

![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3819874.png)
